Product packaging for 3,5-Dibromo-L-tyrosine(Cat. No.:CAS No. 300-38-9)

3,5-Dibromo-L-tyrosine

Cat. No.: B556669
CAS No.: 300-38-9
M. Wt: 338.98 g/mol
InChI Key: COESHZUDRKCEPA-ZETCQYMHSA-N
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Description

3,5-Dibromo-L-tyrosine is a halogenated aromatic amino acid derivative provided as a high-purity compound for research applications. This product is intended for use in scientific research only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers value this compound for its diverse biological activities and applications in multiple fields. In neuroscience, its D-enantiomer analog has demonstrated significant neuroprotective properties in rat models, reducing brain infarct volume and improving neurological function even when administered after the onset of ischemic stroke . It has also shown efficacy in depressing pentylenetetrazole-induced seizures, suggesting potential for anticonvulsant research . The compound's mechanism of action is multifaceted. It acts as a polyvalent antiglutamatergic agent, depressing excitatory synaptic transmission through a combination of pre- and postsynaptic actions . Additionally, it has been identified as an inhibitor of the erythropoietin receptor . In virology, certain dihalogenated L-tyrosine derivatives exhibit potent antiviral activity against Chikungunya virus (CHIKV), inhibiting infection at various stages of the viral replicative cycle, including viral entry and particle assembly . In chemical biology and inorganic chemistry, this compound serves as a versatile ligand for constructing metal coordination polymers. Its structure allows for bidentate chelation and bridging between metal ions, such as Copper(II), forming unique coordination complexes with potential material science applications . The compound is also recognized as a specific product of protein oxidation by eosinophil peroxidase, making it a marker of interest in immunological and inflammatory studies . With the CAS Number 300-38-9 and molecular formula C₉H₉Br₂NO₃, this compound is a valuable building block for advanced peptide synthesis and drug development research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Br2NO3 B556669 3,5-Dibromo-L-tyrosine CAS No. 300-38-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COESHZUDRKCEPA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015579
Record name 3,5-Dibromo-L-tyrosine
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Molecular Weight

338.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300-38-9, 537-24-6
Record name 3,5-Dibromo-L-tyrosine
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Record name 3,5-Dibromo-L-tyrosine
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Record name Dibromotyrosine
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Biosynthesis and Natural Occurrence of 3,5 Dibromo L Tyrosine

Endogenous Formation Pathways

3,5-Dibromo-L-tyrosine is an oxidized derivative of the amino acid L-tyrosine, formed within the body through specific enzymatic and non-enzymatic pathways. These pathways are often associated with inflammatory responses where specialized white blood cells are activated.

The primary endogenous route for the formation of this compound involves the catalytic activity of heme peroxidase enzymes, which are released during inflammatory processes. These enzymes utilize hydrogen peroxide (H₂O₂) and halide ions present in the body to generate potent oxidizing agents that modify biological molecules, including the amino acid tyrosine.

Eosinophil peroxidase (EPO) is an enzyme abundantly found in the granules of eosinophils, a type of white blood cell involved in allergic reactions and defense against parasites. ucl.ac.uknih.gov During an inflammatory response, activated eosinophils release EPO, which amplifies the oxidizing potential of H₂O₂. nih.gov EPO preferentially uses bromide ions (Br⁻), even at low physiological concentrations, as a cosubstrate to produce potent brominating agents. nih.govacs.org This enzymatic system—EPO, H₂O₂, and Br⁻—readily converts L-tyrosine residues in proteins into 3-bromotyrosine (B1580512) and subsequently into this compound. acs.orgjci.orgtandfonline.com

The formation of these brominated tyrosines is considered a specific "molecular fingerprint" of protein damage mediated by activated eosinophils. jci.org Studies have shown that exposing L-tyrosine to the EPO-H₂O₂-halide system at physiological concentrations (100 mM Cl⁻, ≤100 μM Br⁻) results in the production of 3-bromotyrosine and this compound as major products. nih.govacs.org This process occurs efficiently at neutral pH. acs.org The presence of this compound can, therefore, serve as a marker for tissue injury dependent on eosinophils in various inflammatory conditions like asthma. nih.govacs.orgtandfonline.com

EnzymeSubstratesKey ProductsConditions
Eosinophil Peroxidase (EPO) L-tyrosine, H₂O₂, Bromide (Br⁻)3-bromotyrosine, this compoundNeutral pH, Physiological halide concentrations

Myeloperoxidase (MPO) is a related heme peroxidase found predominantly in neutrophils. acs.org While MPO's primary function involves using chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), leading to chlorinated products like 3-chlorotyrosine, it can also utilize bromide ions. nih.govpnas.org Although both EPO and MPO can halogenate tyrosine residues, EPO is more effective at brominating the amino acid under typical physiological levels of halides and H₂O₂. nih.govacs.org

However, MPO's ability to generate brominating agents is highly dependent on the pH. nih.gov Between pH 5 and 7, MPO predominantly produces HOCl. nih.govresearchgate.net Above pH 7, the yield of hypobromous acid (HOBr), the brominating agent, increases significantly. nih.govresearchgate.net At pH 7.8, HOBr can account for 40% of the hydrogen peroxide consumed by MPO. nih.govresearchgate.net Consequently, MPO can contribute to the formation of 3-bromotyrosine and this compound, especially in environments with a pH above neutral. nih.govresearchmap.jp This capability means that 3-bromotyrosine cannot be considered an entirely specific biomarker for EPO activity, as MPO can also contribute to its formation. ucl.ac.uknih.gov

EnzymeSubstratespH Influence on ProductKey Findings
Myeloperoxidase (MPO) L-tyrosine, H₂O₂, Chloride (Cl⁻), Bromide (Br⁻)pH 5-7: Primarily forms 3-chlorotyrosine.Can produce this compound, especially at elevated pH.
pH > 7: Increased production of 3-bromotyrosine.Bromide competes with chloride as a substrate.

The enzymatic action of EPO and MPO on bromide and H₂O₂ generates highly reactive brominating species. The primary species is hypobromous acid (HOBr) and its conjugate base, hypobromite (B1234621) (OBr⁻). nih.govacs.org HOBr is a powerful oxidant that readily reacts with various biological molecules. jci.org

In biological systems, where primary amines from amino acids and proteins are abundant, HOBr can react with them to form N-bromoamines. nih.govacs.org Research suggests that these N-bromoamines are significant intermediates in the bromination of tyrosine. nih.govacs.org The addition of primary amines like taurine (B1682933) to systems containing L-tyrosine and either HOBr or the EPO-H₂O₂-Br⁻ system enhances the bromination of the tyrosine ring. nih.govacs.org This indicates that N-bromoamines may act as preferred brominating agents, effectively transferring the reactive bromine to the tyrosine ring to form stable 3-bromotyrosine and this compound. nih.govacs.org

Reactive SpeciesPrecursorRole in Tyrosine Bromination
Hypobromous acid (HOBr/OBr⁻) EPO/MPO + H₂O₂ + Br⁻Directly brominates tyrosine or forms N-bromoamines. nih.govacs.org
N-bromoamines HOBr + Primary aminesAct as preferred intermediates, enhancing the efficiency of tyrosine ring bromination. nih.govacs.org

Beyond endogenous enzymatic pathways, this compound can be synthesized in laboratory settings through non-enzymatic chemical reactions. These methods provide a means to produce the compound in larger quantities for research and as a standard for analytical measurements. usda.gov

One effective method involves the reaction of L-tyrosine with dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH). researchgate.netsigmaaldrich.com By controlling the stoichiometry of the reactants, selective bromination can be achieved. Using 2.2 equivalents of DMSO under these conditions leads to the formation of this compound in good yield. researchgate.netsigmaaldrich.com This chemical synthesis is described as a simple, safe, and efficient method for preparing gram quantities of the compound. researchgate.netsigmaaldrich.com Another reported non-enzymatic method involves the direct bromination of O-methyl-L-tyrosine with bromine in aqueous hydrochloric acid. researchgate.net

Enzymatic Bromination Mechanisms of L-Tyrosine

Role of Myeloperoxidase (MPO) in Tyrosine Bromination.

Biosynthesis in Marine Organisms

This compound and a vast array of its derivatives are prominent natural products found in certain marine organisms, particularly sponges of the order Verongida. mdpi.comwindows.netnih.gov These compounds are considered chemotaxonomic markers for this group of sponges. windows.net The biosynthesis of these metabolites starts from the common amino acid L-tyrosine. semanticscholar.org

Investigations using radiolabeled precursors in the marine sponge Aplysina fistularis have confirmed this biosynthetic pathway. mdpi.comnih.gov Studies showed that 14C-labeled L-tyrosine, as well as 14C-labeled 3-bromotyrosine and 14C-labeled this compound, were incorporated into more complex bromotyrosine-derived alkaloids, demonstrating that L-tyrosine is the initial precursor which undergoes sequential bromination. mdpi.comnih.gov Sponges from genera such as Aplysina, Psammaplysilla, and Pseudoceratina are particularly rich sources of these compounds, from which over 360 different bromotyrosine metabolites have been identified. mdpi.comnih.gov

Organism GroupPrecursor MoleculeKey IntermediateSignificance
Marine Sponges (Order Verongida) L-TyrosineThis compoundServes as a fundamental building block for a wide diversity of complex brominated alkaloids. mdpi.comsemanticscholar.org

Biosynthetic Pathways in Marine Sponges

The biosynthesis of this compound in marine sponges, particularly those of the order Verongida, is a subject of significant scientific interest. mdpi.com These sponges are known for producing a wide array of brominated tyrosine derivatives, with over 360 such metabolites identified to date. mdpi.com The core of this biosynthetic process involves the enzymatic halogenation of the amino acid L-tyrosine. mdpi.comfrontiersin.org

The key enzymes implicated in this pathway are haloperoxidases. frontiersin.org Specifically, vanadate-dependent haloperoxidases (V-HPOs) are believed to be involved in the biosynthesis of these halogenated metabolites in marine organisms. frontiersin.org These enzymes catalyze the oxidation of a halide ion (in this case, bromide) using hydrogen peroxide, creating an electrophilic bromine species ("Br+"). frontiersin.org This reactive species then attacks the electron-rich aromatic ring of the tyrosine precursor, typically at the positions ortho to the hydroxyl group (C-3 and C-5), leading to the formation of brominated tyrosines. mdpi.comfrontiersin.org

Identification of Precursors and Intermediates in Marine Natural Product Synthesis

The direct precursors and intermediates in the biosynthesis of this compound and its subsequent metabolites have been elucidated through feeding experiments using radiolabeled compounds in the marine sponge Aplysina fistularis. acs.orgnih.govillinois.edu These studies provided concrete evidence for the biosynthetic sequence.

The foundational precursor for this pathway is the amino acid L-tyrosine . mdpi.comacs.orgnih.gov Research has demonstrated that phenylalanine can be converted to tyrosine by the sponge, which then enters the halogenation pathway. mdpi.com

Key findings from radiolabeling studies have confirmed the stepwise bromination of the tyrosine molecule. acs.orgillinois.edu When the sponge Aplysina fistularis was supplied with [U-¹⁴C]-L-Tyrosine, the radioactivity was incorporated into downstream metabolites, confirming its role as the initial building block. nih.govillinois.edu

Subsequent experiments identified the sequential intermediates. The introduction of one bromine atom to the tyrosine ring results in the formation of L-3-bromotyrosine . acs.orgnih.gov This compound was also used in feeding studies as [U-¹⁴C]-L-3-bromotyrosine, and it was shown to be incorporated into more complex metabolites. nih.govillinois.edu

The next step in the sequence is the addition of a second bromine atom to form This compound . acs.orgnih.gov The direct incorporation of labeled [U-¹⁴C]-L-3,5-dibromotyrosine into downstream natural products like dibromoverongiaquinol and aeroplysinin-1 has been experimentally verified, solidifying its position as a key intermediate in the biosynthetic cascade. acs.orgnih.govillinois.edu

The following table summarizes the key precursors and intermediates identified in the biosynthesis of brominated tyrosine derivatives in Aplysina fistularis.

Precursor/IntermediateRole in BiosynthesisExperimental Evidence
L-PhenylalanineInitial precursor, converted to L-Tyrosine. mdpi.comIncorporation into brominated metabolites demonstrated. mdpi.com
L-TyrosinePrimary precursor for bromination. acs.orgnih.govIncorporation of [U-¹⁴C]-L-Tyrosine into downstream products. nih.govillinois.edu
L-3-BromotyrosineFirst brominated intermediate. acs.orgnih.govIncorporation of [U-¹⁴C]-L-3-bromotyrosine into downstream products. nih.govillinois.edu
This compoundKey dibrominated intermediate. acs.orgnih.govIncorporation of [U-¹⁴C]-L-3,5-dibromotyrosine into downstream products. nih.govillinois.edu

These findings clearly delineate a sequential bromination pathway, starting from the common amino acid L-tyrosine, to produce the central intermediate, this compound, which is then utilized for the synthesis of a diverse array of more complex marine natural products. mdpi.comacs.org

Biological Roles and Physiological Significance of 3,5 Dibromo L Tyrosine

Role as a Biomarker for Oxidative Stress and Inflammation

3,5-Dibromo-L-tyrosine, a brominated derivative of the amino acid L-tyrosine, has emerged as a significant biomarker for oxidative stress and inflammation. rsc.org Its formation in biological systems is intimately linked to the activity of specific enzymes and reactive species that are hallmarks of inflammatory responses.

The production of this compound is directly associated with the activity of eosinophil peroxidase (EPO), a heme protein abundant in eosinophils. acs.orgnih.gov In the presence of hydrogen peroxide (H₂O₂) and bromide ions (Br⁻), EPO catalyzes the formation of potent reactive brominating species, such as hypobromous acid (HOBr). acs.orgacs.org These reactive species can then modify tyrosine residues in proteins, leading to the formation of both 3-bromotyrosine (B1580512) and this compound. acs.orgnih.gov The formation of these brominated tyrosines is a specific indicator of the activity of these reactive brominating species. acs.orgusda.gov Interestingly, while both myeloperoxidase (MPO) and EPO can utilize bromide to halogenate tyrosine residues, only EPO is effective at physiological concentrations of halides and H₂O₂. acs.orgnih.gov

The process is enhanced in environments rich in primary amines, such as taurine (B1682933), which can trap EPO-generated HOBr to form N-bromoamines. acs.orgnih.gov These N-bromoamines are effective intermediates that "funnel" the reactive bromine to form stable ring-brominated tyrosine products. acs.orgwikigenes.org

Elevated levels of this compound have been detected in various conditions characterized by inflammation and oxidative damage. usda.govnih.gov For instance, its presence has been identified in inflammatory disorders such as asthma. nih.govusda.gov Studies have shown that the formation of dihalogenated tyrosines, including this compound, is induced in vivo during inflammatory tissue damage. ebi.ac.uk The detection of these modified amino acids serves as a molecular "fingerprint" of protein damage mediated by reactive brominating species. acs.org Furthermore, the quantification of this compound and other modified tyrosines in biological fluids like urine can serve as a non-invasive method to assess in vivo oxidative stress. cosmobiousa.comnih.gov For example, urinary levels of this compound were found to be higher in diabetic patients compared to healthy individuals, suggesting a link to the oxidative stress involved in the disease's pathogenesis. nih.gov

The formation of this compound is a key indicator of tissue injury mediated by eosinophils. acs.orgnih.gov Eosinophils are key players in allergic inflammatory disorders, and their activation leads to the release of EPO. nih.govusda.gov The subsequent generation of reactive brominating species and the bromination of tyrosine residues on proteins represent a significant pathway for eosinophil-dependent tissue damage. acs.orgnih.govresearchgate.net This process has been particularly implicated in the pathology of allergen-induced asthma. usda.gov Therefore, the detection of this compound provides a specific marker for the involvement of eosinophils in inflammatory processes and associated tissue damage. acs.orgusda.gov

Table 1: Research Findings on this compound as a Biomarker

Finding Associated Condition/Process Key Research Detail References
Formation via Eosinophil Peroxidase Oxidative Stress, Inflammation EPO utilizes H₂O₂ and Br⁻ to generate reactive brominating species that modify tyrosine. acs.orgnih.gov
Detected in Inflammatory Conditions Asthma, Diabetes Elevated levels of this compound found in affected individuals. nih.govusda.govnih.gov
Marker for Eosinophil Activity Allergic Inflammation Specific product of eosinophil-mediated protein oxidation and tissue damage. acs.orgnih.govusda.gov

Detection in Inflammatory and Oxidative Damage-Related Conditions.

Impact on Protein Modification and Function

The incorporation of bromine atoms into the tyrosine structure significantly alters its chemical properties, which in turn can have profound effects on the structure and function of proteins containing these modified residues.

The halogenation of tyrosine residues is a form of post-translational modification that can occur under conditions of oxidative stress. rsc.orgnih.gov The introduction of bromine atoms at the 3 and 5 positions of the tyrosine ring to form this compound is a specific type of this modification. nih.gov This process can be catalyzed by enzymes like eosinophil peroxidase. acs.orgacs.org This modification is considered a non-enzymatic post-translational modification that can contribute to aging and diseases related to oxidative stress. nih.gov

The addition of bromine atoms to the tyrosine ring alters several key molecular properties, including an increase in molecular volume and hydrophobicity, and a decrease in the pKa of the phenolic hydroxyl group. nih.gov These changes can disrupt the normal structure and dynamics of proteins. nih.gov For example, the incorporation of halogenated tyrosines can perturb the large-scale self-organization of proteins. nih.gov Studies on the protein FtsZ have shown that such modifications can affect protein assembly and dynamics, potentially by altering surface charges and internal domain distances. nih.gov The increased size and altered electronic properties of the brominated tyrosine can lead to steric clashes and changes in non-covalent interactions, such as hydrogen and halogen bonds, which are crucial for maintaining the proper three-dimensional structure of a protein. rsc.org

Table 2: Effects of Tyrosine Halogenation on Protein Properties

Property Affected Consequence of Halogenation Impact on Protein References
Molecular Volume Increased Can disrupt protein packing and structure. nih.gov
Hydrophobicity Increased May alter protein folding and interactions with other molecules. nih.gov
Side-Chain pKa Decreased Changes in the acidity of the tyrosine side-chain can affect electrostatic interactions. nih.gov
Protein Self-Organization Perturbed Can disrupt the formation of larger protein assemblies. nih.gov

Effects on Cellular Functions and Homeostasis

This compound, a brominated derivative of the amino acid L-tyrosine, has been noted for its role in various cellular processes. guidechem.commdpi.com It is recognized as a non-proteinogenic L-alpha-amino acid, meaning it is not one of the 22 amino acids used by cells to synthesize proteins. guidechem.com This compound is formed in the body through the action of eosinophil peroxidase, an enzyme released by eosinophils, a type of white blood cell. wikipedia.orgacs.org The formation of this compound from L-tyrosine is a result of protein oxidation by this enzyme. acs.org

Research has explored its potential as a marker for tissue injury caused by eosinophil activity. acs.org In addition to its role in cellular research, this compound is a precursor for synthesizing specialized compounds in agrochemicals and materials science. chemimpex.com Its unique bromination pattern enhances its reactivity, enabling the creation of derivatives with specific properties. chemimpex.com

Involvement in Neurophysiological Processes

This compound has demonstrated significant effects on the nervous system, particularly in modulating glutamatergic synaptic transmission and exhibiting neuroprotective and anticonvulsant properties.

Studies have shown that this compound can modulate glutamatergic synaptic transmission, which is crucial for many brain functions. ahajournals.orgresearchgate.net It acts as a polyvalent modulator, influencing multiple components of this system. nih.gov

Research using rat cerebrocortical cultured neurons has revealed that this compound can:

Depress AMPA/kainate receptor-mediated currents: It reduces both the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) mediated by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. nih.govahajournals.org

Act as a partial agonist at NMDA receptors: It can partially activate N-methyl-D-aspartate (NMDA) receptors at the glutamate-binding site. researchgate.netnih.gov

The table below summarizes the inhibitory concentrations (IC50) of this compound on AMPA/kainate receptor-mediated mEPSC frequency.

CompoundIC50 for mEPSC Frequency Depression (µmol/L)
This compound (DBrT)127.5 ± 13.3
3,5-Diiodo-L-tyrosine (DIT)104.6 ± 14.1

Data from patch-clamp analyses in rat cultured neurons. ahajournals.org

This compound has shown promise as a neuroprotective agent in models of ischemic brain injury, a condition characterized by the overactivation of glutamate (B1630785) receptors. ahajournals.orgahajournals.org Its neuroprotective actions are linked to its ability to attenuate glutamatergic synaptic transmission. ahajournals.org

In vitro studies on rat neuronal cultures exposed to oxygen-glucose deprivation, a model for ischemia, demonstrated that this compound significantly reduced the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. ahajournals.org

In an in vivo model of experimental stroke in rats (transient middle cerebral artery occlusion), administration of this compound led to a notable reduction in brain infarct volume and neurological deficit scores, as detailed in the table below. ahajournals.org

TreatmentBrain Infarct Volume (% of control)Neurological Deficit Score (% of control)
This compound (DBrT)52.7 ± 14.157.1 ± 12.0

Data from a rat model of transient middle cerebral artery occlusion. ahajournals.org

Importantly, these neuroprotective effects were observed without significant alterations in heart rate, blood pressure, or atrioventricular nodal and intraventricular conduction in the heart. ahajournals.org

Preclinical research suggests that derivatives of aromatic amino acids with antiglutamatergic properties, including this compound, exhibit strong anticonvulsant effects in animal models. wikipedia.org This activity is attributed to their ability to antagonize AMPA receptors and inhibit the release of glutamate. wikipedia.org The partial agonism at NMDA receptors may also contribute to the depression of excessive NMDA receptor activity during epileptic seizures. researchgate.net

Neuroprotective Effects in Ischemic Brain Injury.

Antithyroid Activity

This compound is recognized as an antithyroid drug used in the management of hyperthyroidism. wikipedia.orgnih.govdrugfuture.com It functions by interfering with the production of thyroid hormones. drugfuture.com Specifically, it has been shown to be an inhibitor of the deiodination of 3,5-diiodo-L-tyrosine (DIT) in thyroid homogenates. oup.com This inhibition is believed to be competitive in nature. oup.com

Synthetic Methodologies and Chemical Derivatization

Laboratory Synthesis of 3,5-Dibromo-L-tyrosine

The creation of this compound in a laboratory setting is primarily achieved through the direct electrophilic substitution on the aromatic ring of L-tyrosine.

A straightforward and efficient method for synthesizing this compound involves the direct bromination of L-tyrosine. One of the simplest and safest protocols for producing gram-scale quantities utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) in acetic acid (AcOH). sigmaaldrich.comnih.gov In this reaction, L-tyrosine is treated with approximately 2.2 equivalents of DMSO in the HBr/AcOH mixture, which leads to the formation of this compound in good yields, typically between 70-80%. nih.gov This method is noted for its efficiency and safety. sigmaaldrich.comnih.gov The reaction proceeds by stirring at room temperature for several hours, followed by a workup that includes dilution with cold water, neutralization, and recrystallization.

Another approach to direct bromination uses bromoisocyanuric acid mono sodium salt (BICA-Na) under strongly acidic conditions, such as in 60% aqueous sulfuric acid at 0°C. jst.go.jp While this method is effective for brominating various aromatic amino acids, the specific yield for 3,5-dibromotyrosine (B3032813) from L-tyrosine was historically known to be achievable with elemental bromine (Br2). jst.go.jp

Nature has evolved enzymatic pathways for halogenation, which can be harnessed for the synthesis of compounds like this compound. Vanadium-dependent haloperoxidases (V-HPOs) are a key class of enzymes in this context. nih.gov These enzymes, found predominantly in marine algae and fungi, utilize hydrogen peroxide to oxidize halides (such as bromide) into a reactive hypohalous acid (hypobromous acid, HOBr). nih.govescholarship.orgnih.gov This enzyme-generated HOBr is a powerful brominating agent that can then react with electron-rich organic substrates like the phenolic ring of tyrosine to form 3-bromotyrosine (B1580512) and subsequently 3,5-dibromotyrosine. nih.govnih.gov

Vanadium-dependent bromoperoxidases (V-BPOs) are particularly relevant as they specifically oxidize bromide and iodide. nih.gov The catalytic cycle involves vanadate, a required prosthetic group, which coordinates with hydrogen peroxide to facilitate the oxidation of the bromide ion. acs.org This enzymatic approach offers a green chemistry alternative to traditional chemical synthesis, operating under mild conditions. While many V-HPOs release the hypohalous acid to react non-specifically, some bacterial V-HPOs exhibit remarkable regiochemical and stereochemical control, suggesting potential for highly selective synthesis. escholarship.orgresearchgate.net

Direct Bromination of L-Tyrosine.

Synthesis of Derivatives for Research Applications

This compound serves as a valuable building block for creating more complex molecules, particularly peptides and other analogs used to probe biological systems.

In modern peptide chemistry, Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a dominant methodology. nih.gov This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. nih.gov To incorporate a non-standard amino acid like this compound into a peptide, it must first be protected at its Nα-amine with an Fmoc group. This creates the building block, Fmoc-3,5-dibromo-L-tyrosine (Fmoc-Dbr-OH).

The general Fmoc-SPPS cycle consists of two main steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. chempep.com

Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Dbr-OH) is activated and coupled to the newly freed amine. chempep.com Activation is commonly achieved using coupling reagents like HBTU or HATU in the presence of a base such as DIPEA. chempep.com

This cycle is repeated until the desired peptide sequence is assembled. The use of the Fmoc group is crucial as it is stable to the acidic conditions often used to remove side-chain protecting groups at the end of the synthesis. nih.gov The incorporation of this compound allows for the creation of peptides with unique structural and functional properties.

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. This compound is incorporated into parent molecules to create analogs that can probe these relationships. The bulky and electron-withdrawing bromine atoms can significantly alter properties like binding affinity, conformation, and metabolic stability.

A notable example is the synthesis of [1-β-Mercaptopropionic acid, 2-(this compound)]oxytocin. acs.org This analog of the neurohypophyseal hormone oxytocin (B344502) was created to investigate the role of the tyrosine residue at position 2. By replacing the natural L-tyrosine with this compound, researchers developed a potent inhibitor of oxytocin's biological effects, demonstrating that modifications to this specific aromatic ring are critical for activity. acs.org

Another area of research involves the creation of metal-based analogs. Scientists have successfully synthesized a copper(II) coordination polymer using this compound as a ligand. mdpi.com In this structure, the carboxylate group of the amino acid bridges two copper(II) ions. Such studies are crucial for exploring the coordination chemistry of modified amino acids and developing new materials with unique properties. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research

Mass Spectrometry-Based Methodologies

Mass spectrometry stands as a cornerstone for the analysis of 3,5-dibromo-L-tyrosine, offering high sensitivity and specificity for its identification and quantification in complex mixtures.

Electrospray Ionization Mass Spectrometry for Product Identification

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the identity of this compound. In studies of protein oxidation, ESI-MS has been instrumental in identifying this compound as a major product. acs.org The technique provides accurate mass measurements, allowing for the unambiguous identification of the compound. For instance, in positive ion mode, this compound can be observed as the protonated molecule [M+H]+. nih.gov Researchers have successfully used ESI in conjunction with tandem mass spectrometry (MS/MS) to characterize novel dibromotyrosine derivatives, such as aplysfistularine, isolated from marine sponges. scielo.br

Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Analysis

For the precise measurement of this compound levels in biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com LC-MS/MS methods have been developed for the simultaneous quantification of various modified tyrosines, including this compound, in human urine. nih.govebi.ac.uk These methods often employ multiple-reaction monitoring (MRM) for enhanced specificity and isotopic dilution for accurate quantification. nih.gov The use of an internal standard, such as [¹³C₁₈]DiY, is common to ensure accuracy. nih.gov The limit of quantification (LOQ) for these methods can be as low as the picogram range, demonstrating exceptional sensitivity. science.gov

AnalyteMatrixMethodKey FindingsReference
This compoundHuman UrineLC-MS/MSSimultaneous quantification of multiple modified tyrosines. nih.govebi.ac.uk
This compoundHuman PlasmaLC-MS/MSDeveloped for simultaneous analysis of 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine. mdpi.com
Aplysfistularine (a dibromotyrosine derivative)Marine Sponge (Aplysina fistularis)ESI-QTOF-MSIdentification and structural elucidation of a novel compound. scielo.br

Gas Chromatography-Mass Spectrometry in Tissue Analysis

Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the detection of this compound in tissue samples. nih.gov This method often requires derivatization of the analyte to increase its volatility for gas chromatographic separation. While effective, GC-MS methods can sometimes lead to the artificial generation of modified tyrosines, necessitating careful method development and validation. nih.gov Stable isotope dilution GC-MS has been employed for the analysis of 3-bromotyrosine (B1580512) and 3,5-dibromotyrosine (B3032813). google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound and for probing its interactions with other molecules.

Application of ¹H and ¹⁵N NMR for Molecular Structure Confirmation

Proton (¹H) and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy have been used in conjunction to confirm the molecular structure of this compound. acs.orgresearchgate.net ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule, while ¹⁵N NMR offers insights into the nitrogen atom of the amino group. Together, these techniques provide a comprehensive picture of the molecule's connectivity and confirm the positions of the bromine substituents on the aromatic ring. acs.org

NucleusTechniqueApplicationReference
¹H1D NMRConfirmation of molecular structure. acs.orgresearchgate.net
¹⁵NMultinuclear NMRConfirmation of molecular structure, specifically the amino group. acs.orgresearchgate.net
¹H, ¹³C2D-HMBCStructural elucidation of related diiodo-L-tyrosine.

Utility in Investigating Intermolecular Interactions

NMR spectroscopy is also valuable for studying the intermolecular interactions of this compound derivatives. For example, changes in proton NMR signals upon the addition of copper(II) ions to solutions of related diiodo-L-tyrosine have been observed, indicating interactions between the metal ion and the ligand. mdpi.com These studies provide insights into the coordination chemistry and potential biological roles of these halogenated amino acids.

X-ray Crystallography and Diffraction Studies

X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. For coordination compounds involving this compound, this technique reveals crucial information about the metal-ligand interactions, molecular geometry, and supramolecular architecture.

Single-crystal X-ray diffraction has been successfully employed to characterize several coordination compounds of this compound. For instance, a mononuclear copper(II) complex with the formula Cu(C9H8Br2NO3)2·CH3OH·H2O was synthesized and its structure elucidated using this method. tandfonline.comfigshare.com Similarly, a nickel(II) complex, [Ni(phen)(C9H8Br2NO3)2·2CH3OH·2H2O] (where phen is 1,10-phenanthroline), was analyzed, providing unambiguous evidence of its molecular structure. colab.wskoreascience.kr

More complex structures, such as a one-dimensional (1D) coordination polymer with the formula {[CuCl(μ-O,O'-L-Br2Tyr)]}n, have also been resolved. mdpi.comresearchgate.net The ability to obtain crystals suitable for X-ray diffraction is noted as a significant achievement, as obtaining crystalline metal complexes with 3,5-disubstituted L-tyrosine derivatives can be challenging. mdpi.com The diffraction data for these compounds allows for the precise determination of unit cell dimensions, space group, and atomic coordinates. mdpi.comacs.org For example, the structure of N-Acetyl-3,5-dibromo-l-tyrosine hemihydrate was determined to be in a monoclinic crystal system. nih.gov

CompoundFormulaCrystal SystemSpace GroupReference
Copper(II)-3,5-Dibromo-L-tyrosine ComplexCu(C₉H₈Br₂NO₃)₂·CH₃OH·H₂ONot specifiedNot specified tandfonline.comfigshare.com
Nickel(II)-Phenanthroline-3,5-Dibromo-L-tyrosine Complex[Ni(phen)(C₉H₈Br₂NO₃)₂·2CH₃OH·2H₂O]OrthorhombicP2₁2₁2₁ colab.wskoreascience.kr
Copper(II) Coordination Polymer{[CuCl(μ-O,O'-L-Br₂Tyr)]}nNot specifiedNot specified mdpi.comresearchgate.net
N-Acetyl-3,5-dibromo-l-tyrosine hemihydrateC₁₁H₁₁Br₂NO₄·0.5H₂OMonoclinicP2₁ nih.gov

In the 1D copper(II) coordination polymer, each Cu(II) ion is coordinated in the xy plane by the amino nitrogen and a carboxyl oxygen from one ligand, the second oxygen of the carboxyl group from an adjacent monomer, and a chloride ion. mdpi.com The carboxylate group acts as a bidentate bridge between two copper centers in a syn-anti mode, forming the polymeric chain. mdpi.comresearchgate.netresearcher.life The crystal packing is further stabilized by a network of intermolecular interactions, including hydrogen bonds (O–H···O, N–H···Cl, N–H···Br) and halogen bonds (halogen···π interactions), which link adjacent chains into a 3D supramolecular structure. researchgate.netrsc.org The analysis of the C–OH bond length (1.360(6) Å) in the polymer confirmed that the phenolic hydroxyl group remains protonated despite the basic conditions used for crystallization. mdpi.com

Single-Crystal X-ray Diffraction for Coordination Compound Structures.

Complementary Spectroscopic Techniques

While crystallography provides a static picture of the solid state, spectroscopic techniques offer dynamic information about bonding, functional groups, and electronic environments.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule and observing changes in their vibrational frequencies upon coordination to a metal ion. In studies of this compound complexes, FT-IR spectra are used to confirm the coordination of the amino and carboxylate groups. tandfonline.comfigshare.comcolab.ws The specific bridging mode of the carboxylate group in the Cu(II) polymer was detected using FT-IR. mdpi.comresearchgate.netresearcher.life

Analysis of the far-infrared (FIR) region provides insight into the metal-ligand vibrations. For the Cu(II) polymer, a medium-intensity band at 425 cm⁻¹ is assigned to the ν(Cu–N) stretching vibration. mdpi.com The ν(Cu–O) stretching modes appear as a doublet at 336 cm⁻¹ and 320 cm⁻¹, while the ν(Cu–Cl) stretching vibration is observed at 264 cm⁻¹. mdpi.com An 'X-sensitive' mode (C–Br in-plane deformation) is identified at 1081 cm⁻¹, a frequency influenced by the heavy bromine substituent. mdpi.com

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and metal-ligand modes. It serves as a vibrational fingerprint for the compound. acs.orgroyalsocietypublishing.org In the study of the Cu(II)-3,5-Dibromo-L-tyrosine polymer, FT-Raman spectroscopy was used in conjunction with FT-IR to analyze the vibrational modes. mdpi.com The ν(Cu–N) stretching vibration was also observed in the Raman spectrum at 425 cm⁻¹. mdpi.com Comparing data from both techniques allows for a more complete assignment of the vibrational spectrum, confirming the molecular structure and bonding environment. mdpi.com

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)AssignmentReference
ν(Cu–N)425425Copper-Nitrogen stretching mdpi.com
ν(Cu–O)336, 320-Copper-Oxygen stretching mdpi.com
ν(Cu–Cl)264-Copper-Chlorine stretching mdpi.com
C–Br in-plane deformation1081-'X-sensitive' mode mdpi.com

EPR spectroscopy is specifically used to study species with unpaired electrons, such as Cu(II) or Fe(II) ions in coordination complexes. grafiati.com It provides detailed information about the electronic structure and the local environment of the paramagnetic metal center. For the Cu(II)-3,5-Dibromo-L-tyrosine polymer, EPR spectroscopy confirmed the specific bridging of the ligands and revealed that the elongated octahedral geometry around the Cu(II) ion has a lower than axial symmetry. mdpi.comresearchgate.net This geometric distortion is reflected in the symmetry of the calculated molecular g-tensor. mdpi.comresearchgate.net

In a different application, pulsed EPR spectroscopy (specifically, Electron Spin Echo Envelope Modulation or ESEEM) was used to study a tyrosine hydroxylase-nitric oxide complex containing isotopically labeled 3,5-²H-tyrosine. nih.gov This advanced technique allowed for the measurement of the distance and orientation of the substrate relative to the paramagnetic {FeNO}⁷ center, demonstrating how substrate and cofactor binding influences the metal ion's coordination environment. nih.gov

UV-Visible Electronic Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) electronic spectroscopy is a valuable analytical technique employed to investigate the formation of complexes and study the interactions between this compound and various molecules, including biomacromolecules and metal ions. This method relies on measuring the absorption of ultraviolet or visible light by a substance, which can reveal changes in the electronic structure of the chromophores involved upon interaction. Alterations in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity (hyperchromic or hypochromic effect), provide evidence for the formation of ground-state complexes and can offer insights into the nature of the binding and the microenvironment of the interacting species.

Research has utilized UV-Vis spectroscopy to explore the binding of this compound and its derivatives with proteins and nucleic acids. For instance, studies on the interaction with human serum albumin (HSA) have shown distinct spectral changes indicating complex formation. acs.org When increasing concentrations of bromophenolic compounds are added to a solution of HSA, a hyperchromic effect is often observed in the protein's absorption band around 277-280 nm. acs.org This absorption peak is characteristic of the aromatic amino acid residues within the protein, such as tyrosine and tryptophan. acs.org The increase in absorption intensity, coupled with a slight redshift (a shift to a longer wavelength), suggests that the binding of the ligand alters the protein's conformation, affecting the microenvironment of these aromatic residues and confirming the formation of a ligand-HSA complex. acs.org

Similarly, the interaction of metal complexes of this compound with DNA has been investigated using this technique. Studies involving a copper (II) complex of this compound and calf thymus DNA (CT-DNA) employed UV absorption spectra to probe the binding between the complex and the nucleic acid. tandfonline.com Such investigations are crucial for understanding the potential of these compounds to interact with genetic material.

Furthermore, UV-Vis spectroscopy is instrumental in characterizing the electronic properties of coordination polymers involving this compound. In the analysis of a copper (II) coordination polymer, {[CuCl(μ-O,O'-L-Br2Tyr)]}n, Near-Infrared-Visible-UV (NIR-VIS-UV) spectroscopy was used. mdpi.comresearchgate.net The analysis of the d-d electronic transition bands in the spectrum provided detailed information about the geometry of the Cu(II) ion's coordination sphere, revealing an elongated octahedral geometry. mdpi.comresearchgate.net

The following tables summarize key findings from UV-Visible spectroscopic studies on the interactions of this compound and related compounds.

Table 1: Interaction of Bromophenols with Human Serum Albumin (HSA)

Interacting MoleculesSpectroscopic ObservationInterpretationReference
2,4-Dibromophenol and HSAHyperchromic effect at ~277 nm.Formation of a ground-state complex. acs.org
2,4-Dibromophenol and HSASlight redshift (277 nm to 281 nm).Alteration of the microenvironment and polarity around aromatic amino acid residues (Tyr, Trp) in HSA upon binding. acs.org

Table 2: Interaction of this compound Metal Complex with DNA

Interacting MoleculesAnalytical MethodPurpose of StudyReference
Copper (II) complex of this compound and Calf Thymus DNA (CT-DNA)UV Absorption SpectraInvestigation of the binding interaction between the copper complex and DNA. tandfonline.com

Table 3: Spectroscopic Characterization of a this compound Coordination Polymer

CompoundSpectroscopic MethodSpectral Feature AnalyzedInterpretationReference
{[CuCl(μ-O,O'-L-Br2Tyr)]}nNIR-VIS-UV SpectroscopyComponents of the d-d bandAssignment to specific electronic transitions, confirming an elongated octahedral geometry around the Cu(II) center. mdpi.comresearchgate.net

Biomedical and Pharmacological Research Applications of 3,5 Dibromo L Tyrosine and Its Derivatives

Drug Discovery and Development

The journey of a compound from a laboratory curiosity to a potential therapeutic agent is a complex one, and 3,5-Dibromo-L-tyrosine derivatives are currently being evaluated for their potential in several key areas of drug discovery.

Research has highlighted the promise of this compound (DBrT) as a neuroprotective agent, particularly in the context of ischemic brain injury. nih.gov Studies have shown that DBrT can effectively attenuate excitatory glutamatergic synaptic transmission (GST), a key process in neuronal damage during events like stroke. researchgate.net This neuroprotective action is achieved through both presynaptic and postsynaptic mechanisms. researchgate.net

In preclinical models, DBrT has demonstrated significant efficacy. In a rat model of experimental stroke caused by transient middle cerebral artery occlusion, administration of DBrT led to a notable decrease in brain infarct volume and a reduction in the neurological deficit score to 52.7% and 57.1% of control values, respectively. researchgate.net Furthermore, in vitro studies using rat cultured neurons exposed to simulated ischemia showed that DBrT significantly reduced the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. researchgate.net The compound was found to depress the frequency of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA)/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs) with an IC50 of 127.5 ± 13.3 μmol/L. researchgate.net This body of evidence suggests that this compound represents a novel class of neuroprotective agents with potential applications in conditions characterized by excessive glutamate (B1630785) receptor activation.

Table 1: Neuroprotective Effects of this compound (DBrT) in Preclinical Models

Model Parameter Measured Result Reference
In vivo (Rat model of transient MCAO) Brain Infarct Volume Decreased to 52.7% of control researchgate.net
In vivo (Rat model of transient MCAO) Neurological Deficit Score Decreased to 57.1% of control researchgate.net
In vitro (Rat cultured neurons, simulated ischemia) Lactate Dehydrogenase (LDH) Release Significantly reduced researchgate.net
In vitro (Rat cultured neurons) AMPA/kainate receptor-mediated mEPSCs IC50 of 127.5 ± 13.3 μmol/L researchgate.net

The antiviral potential of bromotyrosine derivatives, including those related to this compound, is an active area of investigation. Research has particularly focused on their activity against the Human Immunodeficiency Virus type 1 (HIV-1) and Chikungunya virus (CHIKV). researchgate.netredalyc.orgmdpi.com

In studies evaluating their anti-HIV-1 activity, several bromotyrosine-derivative compounds isolated from marine sponges have been shown to inhibit viral replication in a dose-dependent manner. researchgate.netredalyc.orgscielo.org.co For instance, the derivative 3,5-dibromo-N,N,N,O-tetramethyltyraminium was found to inhibit X4 HIV-1 cell entry. researchgate.netredalyc.org The mechanisms of action for these compounds appear to be multifaceted, affecting various stages of the HIV-1 life cycle, including viral entry, reverse transcription, and the nuclear import of retroviral DNA. redalyc.org

Synthetically derived dihalogenated L-tyrosine compounds, including a brominated derivative (2-amino-3-(3,5-dibromo-4-hydroxyphenyl) propanoic acid), have also been identified as having significant inhibitory effects against CHIKV infection in vitro. mdpi.com The structural modifications of these L-tyrosine derivatives influence their mechanism of action against the virus. mdpi.com

Derivatives of this compound have demonstrated notable cytotoxic activity against various cancer cell lines, suggesting their potential as a basis for the development of new anticancer agents. nih.gov

One such derivative, (1′R,5′S,6′S)-2-(3′,5′-dibromo-1′,6′-dihydroxy-4′-oxocyclohex-2′-enyl) acetonitrile (B52724) (DT), isolated from the Pseudoceratina sp. sponge, exhibited significant cytotoxic activity against leukemia K562 cells. nih.gov The mechanism underlying this cytotoxicity was found to be the induction of apoptosis. nih.gov Further investigation revealed that DT triggers the generation of reactive oxygen species (ROS) and disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction-dependent apoptosis. nih.govmdpi.com A key finding was that this marine-derived compound can block the IKK/NFκB signaling pathway, which is a critical pathway for cancer cell survival and proliferation. nih.gov

Additionally, other synthetic derivatives, such as 6,8-dibromo-5,7-dimethoxyflavones derived from 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone, have been explored for their anticancer potential. mdpi.com

Table 2: Anticancer Activity of a this compound Derivative (DT)

Cell Line Effect Mechanism of Action Reference
Leukemia K562 cells Significant cytotoxic activity Induction of apoptosis via mitochondrial dysfunction and blockage of IKK/NFκB pathway nih.gov

Exploration in Antiviral Therapies.

Enzyme Inhibition Studies and Mechanistic Investigations

The ability of this compound and its derivatives to interact with and inhibit enzymes is a cornerstone of their pharmacological interest. These studies provide insights into their potential therapeutic mechanisms and serve as a basis for rational drug design.

The brominated phenolic structure of this compound makes it a valuable tool for studying enzyme interactions. chemimpex.com The bromine substituents can form halogen bonds with proteins, potentially leading to the inhibition of enzyme activity.

A classic example is the study of N-acetyl-3,5-dibromo-L-tyrosine as an inhibitor of the enzyme chymotrypsin (B1334515). acs.org Thermodynamic studies of the formation of the enzyme-inhibitor complex revealed a relationship between the catalytic properties of chymotrypsin and the apparent standard entropy and enthalpy changes upon complex formation. acs.org This research highlights how derivatives of this compound can be utilized to probe the active sites and mechanisms of enzymes. acs.org

Several derivatives of this compound have been identified as inhibitors of human DNA topoisomerase II-α, an essential enzyme for DNA replication and a key target for anticancer drugs. researchgate.netresearchgate.net

The derivative 2-(3,5-dibromo-4-methoxyphenyl)-N,N,N-trimethylethanamonium, isolated from the marine sponge Aplysina fistularis, showed complete inhibition of Topo II-α at a concentration of 100 µM in in vitro assays using supercoiled DNA relaxation techniques. researchgate.netresearchgate.net Another derivative, (1′R,5′S,6′S)-2-(3′,5′-dibromo-1′,6′-dihydroxy-4′-oxocyclohex-2′-enyl) acetonitrile (DT), was also found to act as a topoisomerase II catalytic inhibitor. nih.gov Interestingly, the mechanism of action for DT is distinct from that of etoposide (B1684455), a standard topoisomerase poison. While etoposide stabilizes the enzyme-DNA cleavage complex, DT appears to interfere with the catalytic cycle of topoisomerase IIα without generating linear DNA. nih.govmdpi.com At low concentrations, DT induced DNA relaxation in the presence of the enzyme, while at higher concentrations, it inhibited this relaxation. nih.govmdpi.com

Table 3: Inhibition of Topoisomerase IIα by this compound Derivatives

Derivative Source Effect Mechanism Reference
2-(3,5-dibromo-4-methoxyphenyl)-N,N,N-trimethylethanamonium Marine sponge Aplysina fistularis Complete inhibition at 100 µM Inhibits supercoiled DNA relaxation researchgate.netresearchgate.net
(1′R,5′S,6′S)-2-(3′,5′-dibromo-1′,6′-dihydroxy-4′-oxocyclohex-2′-enyl) acetonitrile (DT) Marine sponge Pseudoceratina sp. Catalytic inhibition Interferes with the catalytic cycle nih.govmdpi.com

Interactions with Tyrosine-Recognizing Enzymes and Receptors

This compound and its derivatives have been investigated for their interactions with various enzymes and receptors that recognize the natural amino acid L-tyrosine. The presence of two bromine atoms on the aromatic ring significantly alters the electronic and steric properties of the molecule, leading to modified biological activities, including enzyme inhibition. The bromine substituents can participate in halogen bonding with proteins, a type of noncovalent interaction that can influence enzyme activity and receptor binding. rsc.org This property is valuable for studying enzyme kinetics and protein interactions.

Derivatives of this compound have shown notable inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. For instance, synthetic chalcone (B49325) derivatives incorporating a 3,5-dibromo-4-hydroxyphenyl moiety have been identified as potent tyrosinase inhibitors. mdpi.commdpi.com Kinetic analyses using Lineweaver-Burk and Dixon plots have been employed to determine the mechanism of inhibition, revealing how these compounds interact with the enzyme in the presence of its substrates, L-tyrosine and L-DOPA. mdpi.commdpi.com

The interaction of these halogenated tyrosines is not limited to enzymes. While specific receptor binding studies are less common, the structural modifications suggest potential alterations in affinity for receptors that normally bind tyrosine or tyrosine-containing peptides. chemimpex.com The increased hydrophobicity and the potential for halogen bonding could enhance receptor binding affinity, a property explored in the design of bioactive peptides. chemimpex.com

It's also noted that while dihalogenated tyrosine derivatives, such as 3,5-diiodo-L-tyrosine, can mimic the structure of thyroid hormones, they often lack full hormonal activity, making them useful tools for studying receptor binding without eliciting a complete biological response.

Role in Peptide and Protein Synthesis and Engineering

This compound serves as a crucial non-canonical amino acid for the synthesis of modified peptides and proteins. chemimpex.comevitachem.com Its incorporation into peptide chains is facilitated by using the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, making it a valuable building block in solid-phase peptide synthesis. chemimpex.comcymitquimica.com The introduction of this brominated residue can enhance the biological properties of the resulting peptides. chemimpex.com The unique characteristics conferred by the dibromo-tyrosine moiety, such as increased hydrophobicity and the ability to form halogen bonds, are leveraged in medicinal chemistry to develop novel therapeutics. chemimpex.com

The presence of bromine atoms on the aromatic ring enhances the potential for specific interactions within biological systems, making these modified peptides useful for studying protein structure and function. cymitquimica.com For example, peptides containing this compound have been utilized in the design of drugs targeting a variety of diseases. chemimpex.com The synthesis of these modified peptides often involves standard coupling reagents used in peptide chemistry. researchgate.net

The site-specific incorporation of unnatural amino acids, including this compound (Br2Y), into proteins has been made possible through the expansion of the genetic code. nih.govnih.gov This powerful technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize the unnatural amino acid and direct its insertion in response to a specific codon, often a nonsense or "stop" codon like the amber codon (UAG). nih.govacs.orgresearchgate.net

Researchers have successfully engineered variants of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) to recognize and charge various halogenated tyrosines, including this compound. nih.govnih.gov One study identified a single MjTyrRS variant (Y32G, L65E, H70G, F108Q, Q109C, D158A, L162N) capable of recognizing and incorporating multiple halogenated tyrosines such as 3-chlorotyrosine (ClY), 3,5-dichlorotyrosine (Cl2Y), 3-bromotyrosine (B1580512) (BrY), Br2Y, and 3-iodotyrosine (IY). nih.gov This approach allows for the precise placement of the halogenated analog within a protein sequence, enabling detailed studies on how this specific modification affects protein structure, dynamics, and function. nih.govnih.gov This method has been used to investigate the effects of tyrosine halogenation, a post-translational modification associated with oxidative stress, on protein self-organization. nih.gov

Engineered Synthetase Recognized Halogenated Tyrosines Organism Reference
MjTyrRS variant (Y32G, L65E, H70G, F108Q, Q109C, D158A, L162N)ClY, Cl2Y, BrY, Br2Y, IYE. coli nih.gov
MjTyrRS variant (Y32V, L65E, H70G, F108N, D158A, L162C)I2YE. coli nih.gov

Building Block for Modified Peptides and Proteins.

Metal Coordination Chemistry and Biological Relevance

L-tyrosine and its derivatives, including this compound, are effective ligands for metal ions, capable of forming a variety of coordination complexes. mdpi.comresearchgate.net A common coordination mode is bidentate chelation through the amine nitrogen and a carboxylate oxygen. researchgate.netresearchgate.net However, the carboxylate group can also act as a bridge between two metal centers, leading to the formation of dimeric or polymeric structures. mdpi.comresearchgate.net

The synthesis of coordination polymers involving this compound has been documented, although obtaining crystalline structures can be challenging. mdpi.com A notable example is a copper(II) coordination polymer, {[CuCl(μ-O,O'-L-Br2Tyr)]}n, where L-Br2Tyr represents this compound. mdpi.com In this structure, the carboxylate group of the ligand acts as a bridge between adjacent copper(II) ions, forming a one-dimensional polymeric chain. mdpi.comresearchgate.net Each copper ion is coordinated by the amino nitrogen and a carboxylate oxygen from one ligand, a carboxylate oxygen from an adjacent ligand monomer, and a chloride ion. mdpi.com

Researchers have also synthesized and characterized mononuclear complexes of this compound with other metals, such as nickel(II) and copper(II). tandfonline.comcolab.ws In a mononuclear copper(II) complex, Cu(L1)2·CH3OH·H2O, the Cu2+ ion is coordinated by two nitrogen atoms and two carboxylic oxygen atoms from two this compound ligands. tandfonline.com Similarly, a nickel(II) complex with dibromotyrosine and 1,10-phenanthroline (B135089) has been synthesized where the Ni(II) ion is six-coordinated. colab.ws

Complex Metal Ion Coordination Environment Structural Feature Reference
{[CuCl(μ-O,O'-L-Br2Tyr)]}nCopper(II)Amino N, Bridging Carboxylate O, Chloride1D Coordination Polymer mdpi.com
Cu(L1)2·CH3OH·H2OCopper(II)2 Amino N, 2 Carboxylate OMononuclear Complex tandfonline.com
[Ni(phen)(l–Br2Tyr)2·2CH3OH·2H2O]Nickel(II)Six-coordinated with N and O atomsMononuclear Complex colab.ws

Metal complexes of this compound have been investigated for their potential to interact with and modify biological macromolecules like DNA. The interaction of metal complexes with DNA can occur through several modes, including intercalation, groove binding, and electrostatic interactions. ijasrm.com

A mononuclear copper(II) complex with this compound, Cu(L1)2·CH3OH·H2O, has demonstrated significant activity in both binding to and cleaving DNA. tandfonline.com The interaction with calf thymus DNA (CT-DNA) was studied using electrochemical methods and UV absorption spectra. tandfonline.com Furthermore, the complex was shown to cleave supercoiled plasmid DNA (pBR322). tandfonline.com These findings suggest that such complexes have the potential to act as chemical nucleases. The study of metal complexes that can bind and cleave DNA is a significant area of research due to their potential applications in the development of therapeutic agents. ijasrm.comunifr.ch

Advanced Theoretical and Computational Studies

Quantum Chemistry Calculations

Quantum chemistry calculations have been pivotal in understanding the bonding, structure, and reactivity of 3,5-Dibromo-L-tyrosine, particularly in its metal complexes and self-assembled structures.

Density Functional Theory (DFT) has been widely applied to study this compound and its derivatives. For instance, DFT calculations at the B3LYP/6-31+G* level of theory have been used to perform theoretical calculations on copper (II) complexes of this compound. tandfonline.com These studies help in understanding the electronic structure and stability of such complexes.

To gain a deeper and more nuanced understanding of the noncovalent interactions governing the structure of this compound-containing systems, researchers have utilized advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Natural Bond Orbital (NBO) analysis. rsc.orgmdpi.comresearchgate.net

These methods were applied to investigate the nature of interactions within a copper(II) coordination polymer, {[CuCl(μ-O,O'-L-Br2Tyr)]}n, where L-Br2Tyr is this compound. mdpi.comresearchgate.net

QTAIM analysis was used to characterize the coordination sphere around the Cu(II) ion. The analysis revealed bond critical points (BCPs) between the copper center and the coordinating atoms of the ligand. The electron density (ρ) values at these BCPs provide quantitative insight into the nature of these bonds. mdpi.com

NCI plot analysis provides a visual representation of noncovalent interactions. In the Cu(II) polymer, NCI analysis visualized the noncovalent interactions as green isosurfaces, notably between the copper and bromine atoms and between the copper center and the phenolic OH group, supporting the presence of these long-distance intramolecular contacts. mdpi.comresearchgate.net

NBO analysis also supported the findings of intramolecular contacts within the polymer chain. mdpi.comresearchgate.net

In a separate study on the self-assembly of this compound, QTAIM and NCIPlot analyses were used to estimate the strength of each hydrogen and halogen bond, confirming the relative importance of each type of contact in the crystal packing. rsc.org

Table 1: QTAIM Analysis of a Copper(II)-3,5-Dibromo-L-tyrosine Polymer. mdpi.com
InteractionElectron Density (ρ) at BCP (a.u.)
Cu–Cl0.069
Cu–N0.092

Density Functional Theory (DFT) Applications.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their complexes over time. This method has been applied to this compound to understand its interaction with biological targets.

In a study investigating the antiviral mechanism of L-tyrosine derivatives against the Chikungunya virus (CHIKV), a 100-nanosecond MD simulation was performed on a complex of this compound (referred to as C2 ) and the viral envelope protein (PDB ID: 3N42). mdpi.com The stability of the protein-ligand complex was evaluated by analyzing the root mean square deviation (RMSD) of the protein's C-alpha backbone. The results indicated that the complex remained stable throughout the simulation, suggesting a persistent interaction. mdpi.com Analysis of the simulation helps to characterize the stability and fluctuations of the compound within the active site of the protein. mdpi.com Such simulations are crucial for understanding how the compound exerts its biological effect at a dynamic, atomic level.

In Silico Tools for Drug Design and Mechanism Elucidation

The unique structural and chemical properties of this compound, particularly the presence of bromine atoms, make it an interesting candidate for drug design, where in silico tools are indispensable for predicting binding modes and elucidating mechanisms of action. rsc.orgmdpi.com Halogenated tyrosines are recognized as biomarkers of oxidative stress and may be involved in diseases like Alzheimer's, making them relevant for therapeutic investigation. rsc.org

A prominent example of using in silico tools is the study of this compound's antiviral activity against CHIKV. mdpi.com Molecular docking and MD simulations were used to explore its mechanism. The study found that this compound could inhibit the internalization of the virus into host cells. In silico analysis suggested this was related to its interaction with the fusion peptide of the E1 viral protein. mdpi.com These computational approaches, which predict and analyze the binding of a small molecule to a protein target, are fundamental to modern drug discovery, helping to reduce the time and cost associated with developing new therapeutic agents. mdpi.comunipr.it The stabilization of the complex between this compound and the viral protein was attributed primarily to hydrogen bonds and ionic interactions. mdpi.com

Immunological and Pathological Implications

Immunogenicity of Brominated Proteins

The incorporation of bromine into proteins, forming residues like 3,5-dibromo-L-tyrosine, can render these proteins immunogenic, meaning they can provoke an immune response. ebi.ac.ukebi.ac.uk When proteins are modified by bromination, their structure is altered, which can lead to the creation of new epitopes—the specific parts of an antigen that are recognized by the immune system.

Research has demonstrated that brominated bovine serum albumin (BSA) can elicit an immune response when introduced into animal models. ebi.ac.ukebi.ac.uk The resulting antibodies have been found to specifically recognize dihalogenated tyrosines, including 3,5-dibromotyrosine (B3032813) (DiBrY), 3,5-dichlorotyrosine (DiClY), and 3,5-diiodotyrosine (DiIY). ebi.ac.ukebi.ac.uk This suggests that the dihalogenated tyrosine structure itself is a key component of the epitope. ebi.ac.ukebi.ac.uk The formation of brominated tyrosine has been reported in contexts such as the inhalation of allergens and experimental sepsis, highlighting its relevance in inflammatory and immune-mediated conditions. ebi.ac.ukebi.ac.uk

Contribution to Cellular Pathology and Disease Progression

This compound is a significant product of protein oxidation, particularly in processes mediated by eosinophil peroxidase (EPO). nih.govacs.orgmedchemexpress.com EPO, an enzyme released by activated eosinophils, utilizes bromide ions to generate potent brominating agents that can modify tyrosine residues in proteins, leading to the formation of 3-bromotyrosine (B1580512) and this compound. nih.govacs.org This process is implicated in the tissue injury seen in conditions associated with eosinophil activation, such as asthma and allergic inflammatory disorders. nih.govacs.org

The presence of this compound can serve as a biomarker for oxidative stress and eosinophil-dependent tissue damage. nih.govacs.org Studies have shown that urinary levels of modified tyrosines, including brominated forms, are higher in individuals with diabetes compared to healthy individuals. ebi.ac.uk Furthermore, halogenation of tyrosine is recognized as a pathological modification that occurs under conditions of oxidative stress, contributing to impaired cellular functions. nih.gov

Table 1: this compound in Oxidative Stress-Related Conditions

ConditionKey FindingsReference
Asthma and Allergic InflammationEosinophil peroxidase (EPO) generates brominating agents, leading to the formation of this compound and tissue injury. nih.govacs.org
DiabetesElevated urinary levels of modified tyrosines, including brominated forms, observed in diabetic individuals. ebi.ac.uk
General Oxidative StressServes as a biomarker for oxidative damage to proteins.

The immunogenicity of brominated proteins, as discussed previously, has direct implications for autoimmune disorders. In these conditions, the immune system mistakenly targets the body's own tissues. The formation of novel epitopes on self-proteins through bromination can potentially break immune tolerance, leading to the generation of autoantibodies and the initiation or exacerbation of autoimmune responses.

Monoclonal antibodies have been developed that recognize dihalogenated tyrosines, including this compound. ebi.ac.ukebi.ac.uk These antibodies have been used in immunohistochemical studies to detect the presence of these modified amino acids in tissues. For instance, in a mouse model of lipopolysaccharide (LPS)-induced inflammation, which can mimic aspects of autoimmune and inflammatory diseases, positive staining for dihalotyrosine was observed in the liver, co-localizing with myeloperoxidase, another enzyme involved in generating reactive halogen species. ebi.ac.uk This finding suggests that inflammatory tissue damage can induce the in vivo formation of dihalotyrosines, which could then act as neo-antigens driving autoimmune processes.

The role of this compound in cancer and aging is multifaceted, primarily linked to its connection with oxidative stress and its potential to modulate cellular signaling pathways. Oxidative damage to proteins is a well-established contributor to both cancer development and the aging process. nih.gov As a marker of such damage, the presence of this compound can indicate an environment of chronic inflammation and oxidative stress, which are known to promote tumorigenesis and cellular senescence. nih.gov

Some derivatives of dibromotyrosine have been shown to possess cytotoxic and apoptotic effects against cancer cells. nih.gov For example, a dibromotyrosine derivative isolated from a marine sponge was found to induce apoptosis in leukemia cells through a mechanism involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov This suggests that while the formation of this compound in vivo is a marker of pathological processes, its derivatives could be explored for therapeutic applications in cancer. Furthermore, halogenated tyrosines are considered products of protein oxidation that contribute to the aging process. nih.gov

Autoimmune Disorders.

Role in IKK/NFκB and PI3K/Akt Signaling Pathways

Recent research has begun to elucidate the impact of this compound derivatives on key cellular signaling pathways, notably the IKK/NFκB and PI3K/Akt pathways, which are crucial regulators of inflammation, cell survival, proliferation, and apoptosis.

A study on a dibromotyrosine derivative demonstrated its ability to inhibit the IKK/NFκB signaling pathway in leukemia cells. nih.gov The IKK/NFκB pathway is a critical mediator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. nih.govoup.com By blocking this pathway, the dibromotyrosine derivative was able to induce apoptosis. nih.gov

Interestingly, the same study found that the dibromotyrosine derivative activated the PI3K/Akt pathway. nih.gov The PI3K/Akt pathway is typically associated with cell survival and proliferation. nih.govplos.org However, the study suggests that in this context, the activation of the PI3K/Akt pathway may be linked to the cellular response to oxidative stress induced by the compound. nih.gov The activation of this pathway can lead to the phosphorylation and inhibition of FOXO proteins, which are involved in the cellular response to oxidative stress. nih.gov

Q & A

Basic Questions

Q. What are the established synthesis methods for 3,5-Dibromo-L-tyrosine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via electrophilic bromination of L-tyrosine or its acetylated derivative. A common approach involves reacting N-acetyl-L-tyrosine with N-bromosuccinimide (NBS) in acetonitrile at room temperature for 18 hours . Post-reaction workup includes washing with Na₂S₂O₃ to remove excess bromine, followed by silica gel chromatography (EtOAc/hexanes/MeOH with 0.1% acetic acid) and recrystallization from water or methanol .
  • Yield Variability : Yields range from 19% to 94%, depending on solvent choice, stoichiometry of NBS, and purification techniques. For example, using acetonitrile as a solvent improves bromine solubility, while methanol recrystallization enhances purity .
Synthesis RouteStarting MaterialReagentSolventYieldReference
Direct bromination of L-tyrosineL-tyrosineBr₂ or NBSAqueous HBr~19%
Bromination of N-acetyl-L-tyrosineN-acetyl-L-tyrosineNBSAcetonitrile~94%

Q. How should researchers characterize this compound, and what are its critical physical properties?

  • Characterization Methods :

  • X-ray crystallography : Monoclinic crystal system (space group P2₁) with unit cell parameters a=7.1095A˚,b=22.5186A˚,c=8.6486A˚,β=105.946a = 7.1095 \, \text{Å}, b = 22.5186 \, \text{Å}, c = 8.6486 \, \text{Å}, \beta = 105.946^\circ. Two independent molecules form the asymmetric unit, with Br⋯Br interactions at 3.2938 Å (shorter than van der Waals radii) .
  • NMR : Distinct signals for aromatic protons (δ 7.2–7.5 ppm) and methyl groups in acetylated derivatives (δ 2.1 ppm) .
    • Physical Properties :
  • Molecular weight: 338.98 g/mol (anhydrous), 390.02 g/mol (hemihydrate) .
  • Density: 2.014 g/cm³; melting point: decomposes above 213°C .

Q. What precautions are necessary for handling and storing this compound?

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation of dust.
  • Storage : Store at RT in airtight, light-protected containers. Hemihydrate forms are hygroscopic; desiccants are recommended. Stability data suggest no significant degradation under inert atmospheres for ≥2 years .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., Br⋯Br) in this compound influence its crystallographic packing?

  • Key Findings : The crystal structure reveals Br⋯Br distances (3.2938 Å) significantly shorter than the van der Waals radius (3.70 Å), suggesting halogen bonding or dipole interactions. These interactions stabilize the lattice and contribute to the compound’s low solubility in non-polar solvents .
  • Methodological Insight : Use single-crystal X-ray diffraction at low temperatures (125 K) to minimize thermal motion artifacts. Refinement software (e.g., SHELXL97) with restraints for H-atom positions ensures accurate bond angle measurements (e.g., C-Br-C angles ~120°) .

Q. What role does this compound play in natural product biosynthesis, and how can it be applied in medicinal chemistry?

  • Biological Context : The compound is a precursor to Bastadin 6, a marine sponge-derived metabolite with Gram-positive antibacterial activity. It is also used to synthesize isodityrosine, a structural motif in vancomycin-family antibiotics .
  • Synthetic Applications :

  • Peptide Modification : Incorporate brominated tyrosine residues into peptides via solid-phase synthesis to study halogenation effects on bioactivity.
  • Probe Development : Radiolabeled derivatives (e.g., 82^{82}Br) enable tracking in metabolic pathways .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

  • Troubleshooting Strategy :

Cross-Validation : Compare NMR chemical shifts with computational models (DFT calculations).

Dynamic Effects : Assess temperature-dependent NMR to detect conformational flexibility (e.g., torsional angles in acetylated derivatives: 173.0° vs. 177.3° in X-ray) .

Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., mono-brominated species) that may skew spectral interpretations .

Methodological Best Practices

Q. What strategies optimize the recrystallization of this compound for high-purity yields?

  • Procedure :

Dissolve crude product in minimal hot methanol (solubility: ~10 mg/mL at 25°C).

Cool slowly to 4°C to form colorless plates (0.23 × 0.17 × 0.05 mm).

Decant mother liquor and dry under vacuum (0.1 mbar) to prevent hydrate formation .

Q. How can researchers mitigate challenges in quantifying this compound in biological matrices?

  • Analytical Solutions :

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor [M-H]⁻ ion at m/z 336.9.
  • Sample Prep : Acidify matrices (pH 2–3) to stabilize the compound and reduce protein binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.